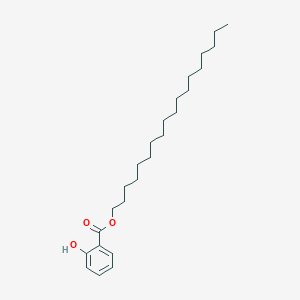

Octadecyl salicylate

Beschreibung

The exact mass of the compound Octadecyl salicylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Octadecyl salicylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadecyl salicylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

octadecyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-25(27)23-20-17-18-21-24(23)26/h17-18,20-21,26H,2-16,19,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAVCEALUDNEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164372 | |

| Record name | Benzoic acid, 2-hydroxy-, octadecyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14971-14-3 | |

| Record name | Octadecyl 2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14971-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylic acid, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014971143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97319 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, octadecyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octadecyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecyl salicylate, the ester of salicylic acid and octadecyl alcohol, is a lipophilic compound with significant applications in the cosmetic and pharmaceutical industries. Its long alkyl chain imparts unique solubility and skin-feel characteristics, making it a valuable ingredient in various topical formulations. This technical guide provides a comprehensive overview of the core chemical properties of octadecyl salicylate, including its physicochemical characteristics, spectroscopic data, synthesis, analytical methodologies, stability, and safety profile. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective formulation and analysis of this versatile compound.

Introduction

Octadecyl salicylate (CAS No. 14971-14-3), also known as stearyl salicylate, is an organic compound that combines the therapeutic potential of salicylic acid with the emollient properties of a long-chain fatty alcohol.[1] This molecular structure results in a highly oil-soluble ingredient, a desirable characteristic for incorporation into water-resistant sunscreens, lotions, and other skincare products. While its salicylate moiety suggests potential for UV absorption and anti-inflammatory activity, its primary roles in cosmetic and pharmaceutical formulations are often as a skin-conditioning agent, emollient, and solvent. A thorough understanding of its chemical properties is paramount for formulation scientists to optimize product performance, stability, and safety.

Physicochemical Properties

The physical and chemical properties of octadecyl salicylate dictate its behavior in various formulation matrices. A summary of these key properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C25H42O3 | [1] |

| Molecular Weight | 390.6 g/mol | [1] |

| Appearance | Colorless to pale yellow clear oily liquid (estimated) | [2] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and hexane; limited solubility in water.[3] | |

| LogP (Octanol-Water Partition Coefficient) | 12.2 (Computed) | [1] |

The high LogP value underscores the lipophilic nature of octadecyl salicylate, explaining its excellent solubility in oils and poor solubility in aqueous solutions.[3] This property is critical for its use in oil-based or emulsion-type formulations where it can be readily incorporated into the oil phase.

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and quantification of octadecyl salicylate. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be characterized by signals corresponding to the aromatic protons of the salicylate ring, the hydroxyl proton, and the numerous protons of the long octadecyl chain. The hydroxyl proton is expected to appear as a singlet at a downfield chemical shift.[5][6] The aromatic protons will exhibit a complex splitting pattern in the aromatic region of the spectrum. The protons of the octadecyl chain will appear as a series of overlapping multiplets in the upfield region, with the terminal methyl group appearing as a triplet.

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the octadecyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of octadecyl salicylate is expected to show characteristic absorption bands for:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretching: Sharp peaks around 2800-3000 cm⁻¹ due to the aliphatic C-H bonds of the octadecyl chain.

-

C=O stretching: A strong absorption band around 1650-1750 cm⁻¹ from the ester carbonyl group.

-

C=C stretching: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For octadecyl salicylate, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis. The mass spectrum would show a molecular ion peak corresponding to its molecular weight (390.6 g/mol ), along with characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the alkyl chain.[1]

Synthesis and Purification

Octadecyl salicylate is typically synthesized via esterification of salicylic acid with octadecyl alcohol.[7][8] This reaction is commonly catalyzed by an acid.

Synthesis Workflow Diagram

Caption: A general workflow for the synthesis of octadecyl salicylate.

Detailed Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine salicylic acid and a corresponding molar equivalent of octadecyl alcohol.[9]

-

Catalyst and Solvent Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid) and a dehydrating agent such as toluene.[9]

-

Reaction: Heat the mixture to reflux (approximately 95-110 °C) and continue the reaction for several hours, monitoring the removal of water in the Dean-Stark trap.[9]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base solution (e.g., sodium carbonate solution) and wash the organic layer with saturated sodium chloride solution until neutral.[9]

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield pure octadecyl salicylate.[9]

Analytical Methodology

Accurate and precise analytical methods are crucial for quality control and formulation analysis of octadecyl salicylate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.[10]

HPLC Analysis Workflow Diagram

Caption: A typical workflow for the HPLC analysis of octadecyl salicylate.

Detailed HPLC Method

While a specific validated HPLC method for octadecyl salicylate is not detailed in the provided search results, a general approach based on methods for other salicylates can be proposed.[11]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[11]

-

Mobile Phase: A mixture of methanol and water, potentially with a small amount of acetic acid to improve peak shape.[11] The exact ratio would need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at approximately 230 nm or 270 nm.[11]

-

Sample Preparation: The sample containing octadecyl salicylate should be dissolved in a suitable organic solvent (e.g., methanol or acetonitrile) and filtered through a 0.45 µm filter before injection.

Stability and Degradation

The stability of octadecyl salicylate is a critical consideration in formulation development. As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield salicylic acid and octadecyl alcohol. The rate of degradation is influenced by temperature, pH, and the presence of moisture.[12]

Salicylate-based polymers have shown that storage at lower temperatures (-12 °C and 4 °C) results in less degradation compared to storage at elevated temperatures (37 °C and 50 °C).[12] Storing under an inert atmosphere, such as nitrogen, can also slightly reduce polymer degradation.[12] While this data is for a polymer, the general principles of ester stability suggest that similar precautions would be beneficial for octadecyl salicylate. Choline salicylate, another salicylate derivative, has been found to be photolabile in solution, indicating that protection from light may be necessary for formulations containing octadecyl salicylate.[11]

Safety and Toxicology

The safety of salicylates in cosmetic products has been reviewed, and they are generally considered safe for use when formulated to be non-irritating.[13][14] However, like other salicylates, there is a potential for skin irritation, especially at high concentrations.[15] It is also important to consider that salicylates can enhance the percutaneous penetration of other agents.[16][17]

Acute toxicity studies in rats have shown that many salicylates, including those with long alkyl chains, have a low acute dermal toxicity, with LD50 values greater than 2 g/kg.[16][17]

Applications

The primary applications of octadecyl salicylate are in the cosmetic and pharmaceutical industries, where it functions as:

-

Skin-Conditioning Agent: Its emollient properties help to soften and smooth the skin.[18]

-

Solvent: Its lipophilic nature allows it to dissolve other oil-soluble ingredients in a formulation.[19]

-

UV Filter Support: While not a primary sunscreen agent, it can be used in conjunction with other UV filters to enhance the overall sun protection factor (SPF) of a product.[20][21]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 84735, Octadecyl 2-hydroxybenzoate. [Link]

-

Solubility of Things. Octyl salicylate. [Link]

-

The Good Scents Company. octyl salicylate 2-hydroxybenzoic acid octyl ester. [Link]

-

HENI Chemicals. Octyl Salicylate - Pharmaceutical & Cosmetic Grade. [Link]

-

HENI Chemicals. Pharmaceutical Octyl Salicylate - USP Grade. [Link]

-

Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. [Link]

-

DrugFuture. Octyl Salicylate. [Link]

-

Cosmetic Ingredient Review. Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. [Link]

-

European Patent Office. Process for producing salicylic esters - EP 1652834 A1. [Link]

-

Tradeindia. Octyl Salicylate Boiling Point: 189 C. [Link]

-

Paula's Choice. What is Isodecyl Salicylate?. [Link]

-

American Chemical Society. Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques | Poster Board #248. [Link]

-

PubMed. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques. [Link]

-

The Good Scents Company. EPI System Information for octyl salicylate 6969-49-9. [Link]

-

Springer. Grouping of chemicals for safety assessment: the importance of toxicokinetic properties of salicylate esters. [Link]

-

ResearchGate. Safety Assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, (see abstract). [Link]

-

Cheméo. Chemical Properties of Salicylic acid, n-octyl ester (CAS 6969-49-9). [Link]

- Google Patents. US20060058547A1 - Process for producing salicylic esters.

-

PubMed. Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate. [Link]

-

PubMed. Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma. [Link]

-

SSRN. Synthesis of O-Acyl Salicylaldehyde Derivatives and Copolymerization Ofbis-(2-Formylphenyl) Fumarate with Methyl Methacrylate. [Link]

-

Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. [Link]

-

Acta Pharmaceutica. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. [Link]

-

Therapeutic Goods Administration (TGA). Butyloctyl salicylate. [Link]

-

National Institutes of Health. Storage Stability Study of Salicylate-based Poly(anhydride-esters). [Link]

-

ResearchGate. (PDF) A Review on a Some Analytical Methods for Determination of Salicylic Acid. [Link]

-

U.S. Food and Drug Administration. Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. [Link]

-

PubMed. Synthesis of anacardic acids, 6-[8(Z),11(Z)-pentadecadienyl]salicylic acid and 6-[8(Z),11(Z),14-pentadecatrienyl]salicylic acid. [Link]

-

Wikipedia. Methyl salicylate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18323494, Isocetyl Salicylate. [Link]

-

MDPI. Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface. [Link]

- Google Patents.

-

ResearchGate. (PDF) THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS. [Link]

-

MDPI. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification. [Link]

-

ResearchGate. Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolven | Request PDF. [Link]

-

Acta Pharmaceutica. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. [Link]

-

MDPI. Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene. [Link]

-

CAS Common Chemistry. Salicylic acid. [Link]

-

Course Hero. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

-

ResearchGate. (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. [Link]

Sources

- 1. Octadecyl 2-hydroxybenzoate | C25H42O3 | CID 84735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. octyl salicylate, 6969-49-9 [thegoodscentscompany.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]

- 5. Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques | Poster Board #248 - American Chemical Society [acs.digitellinc.com]

- 6. sciepub.com [sciepub.com]

- 7. data.epo.org [data.epo.org]

- 8. US20060058547A1 - Process for producing salicylic esters - Google Patents [patents.google.com]

- 9. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cir-safety.org [cir-safety.org]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. tga.gov.au [tga.gov.au]

- 16. researchgate.net [researchgate.net]

- 17. Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. paulaschoice.it [paulaschoice.it]

- 19. Octyl Salicylate [drugfuture.com]

- 20. specialchem.com [specialchem.com]

- 21. henichemicals.com [henichemicals.com]

An In-Depth Technical Guide to the Synthesis of Octadecyl Salicylate

Abstract

Octadecyl salicylate, the ester of salicylic acid and octadecanol, is a compound of significant interest in the pharmaceutical and cosmetic industries due to its properties as an emollient, skin-conditioning agent, and potential active ingredient delivery vehicle. This technical guide provides a comprehensive overview of the synthesis of octadecyl salicylate, with a primary focus on the Fischer-Speier esterification method. The document delves into the underlying chemical principles, a detailed experimental protocol, methods for purification and characterization, and critical process considerations. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this long-chain alkyl salicylate.

Introduction: The Significance of Octadecyl Salicylate

Octadecyl salicylate, also known as stearyl salicylate, is a long-chain alkyl ester of salicylic acid.[1] Its molecular structure, featuring a hydrophilic salicylate head and a long, lipophilic octadecyl tail, imparts unique physicochemical properties that are highly desirable in various formulations. The long alkyl chain contributes to its excellent emollient and moisturizing characteristics, making it a valuable ingredient in skincare products. Furthermore, the salicylate moiety retains some of the characteristic properties of salicylic acid, albeit with modified solubility and skin penetration profiles. The synthesis of octadecyl salicylate is a critical process for ensuring high purity and yield, which are paramount for its application in regulated industries.

Core Principles of Synthesis: Fischer-Speier Esterification

The most common and industrially viable method for synthesizing octadecyl salicylate is through the Fischer-Speier esterification.[2][3] This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid (salicylic acid) with an alcohol (octadecanol) to produce an ester and water.[2][3]

The overall reaction is as follows:

C₇H₆O₃ (Salicylic Acid) + C₁₈H₃₈O (Octadecanol) ⇌ C₂₅H₄₂O₃ (Octadecyl Salicylate) + H₂O

Causality Behind Experimental Choices:

The Fischer esterification is a reversible reaction, and several strategies are employed to drive the equilibrium towards the product side to maximize the yield of octadecyl salicylate.[4] These strategies include:

-

Use of an Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is crucial.[2][3] The catalyst protonates the carbonyl oxygen of the salicylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6] This makes it more susceptible to nucleophilic attack by the hydroxyl group of octadecanol.[5]

-

Removal of Water: The formation of water as a byproduct means that its removal from the reaction mixture will shift the equilibrium to the right, according to Le Châtelier's principle.[4] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or xylene.[3]

-

Use of Excess Reactant: Employing a molar excess of one of the reactants, usually the less expensive one, can also drive the reaction forward.[2] In the synthesis of octadecyl salicylate, either salicylic acid or octadecanol can be used in excess, depending on cost and ease of removal during purification.

Reaction Mechanism

The mechanism of the Fischer esterification for octadecyl salicylate proceeds through several key steps, each of which is in equilibrium:[3][4]

-

Protonation of the Carbonyl Group: The acid catalyst protonates the carbonyl oxygen of salicylic acid.[4][5]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of octadecanol attacks the now highly electrophilic carbonyl carbon.[3][5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4][5]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, octadecyl salicylate.[4]

Experimental Protocol: A Self-Validating System

This section outlines a detailed, step-by-step methodology for the synthesis of octadecyl salicylate. The protocol is designed to be a self-validating system, with in-process controls and expected observations to ensure a successful reaction.

Materials and Equipment:

-

Salicylic Acid (C₇H₆O₃)

-

Octadecanol (C₁₈H₃₈O)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)

-

Toluene

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Workflow Diagram:

Caption: Workflow for the synthesis of octadecyl salicylate.

Step-by-Step Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine salicylic acid (1.0 equivalent), octadecanol (1.1 equivalents), and toluene (approximately 2-3 mL per gram of salicylic acid).

-

Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid, ~2-3 mol% or p-toluenesulfonic acid, ~5 mol%).

-

Reaction Setup: Assemble the Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.

-

Reflux and Water Removal: Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. Continue reflux until no more water is collected (typically 4-8 hours).

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and any unreacted salicylic acid.[5] Be cautious as CO₂ gas evolution will occur.[5]

-

Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution (until no more gas evolves), water, and finally with a saturated sodium chloride solution (brine).

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The crude product will be a waxy solid or oil.

-

Purification: The crude octadecyl salicylate can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Characterization and Data Presentation

The successful synthesis of octadecyl salicylate must be confirmed through various analytical techniques.

Reaction Mechanism Diagram:

Caption: Mechanism of Fischer-Speier Esterification.

Quantitative Data Summary:

| Parameter | Typical Value | Analytical Method |

| Molecular Weight | 390.6 g/mol [1] | Mass Spectrometry |

| Appearance | White to off-white waxy solid | Visual Inspection |

| Yield | 85-95% (optimized) | Gravimetric Analysis |

| Purity | >98% | HPLC, GC-MS |

| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (dd, 1H), ~7.4 (dt, 1H), ~7.0 (dd, 1H), ~6.9 (dt, 1H), ~4.3 (t, 2H), ~1.7 (quintet, 2H), ~1.2-1.4 (br s, 30H), ~0.9 (t, 3H) | ¹H NMR Spectroscopy |

| ¹³C NMR (CDCl₃, δ ppm) | ~170, ~161, ~135, ~130, ~119, ~117, ~65, ~32, ~29.7, ~29.6, ~29.5, ~29.3, ~28.6, ~25.9, ~22.7, ~14.1 | ¹³C NMR Spectroscopy |

| IR (cm⁻¹) | ~3200-3000 (O-H), ~2920, ~2850 (C-H), ~1680 (C=O), ~1610, ~1460 (C=C, aromatic) | FT-IR Spectroscopy |

Analytical Techniques for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the synthesized ester.[7][8] The disappearance of the carboxylic acid proton signal from salicylic acid and the appearance of characteristic signals for the octadecyl chain are key indicators of a successful reaction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present.[7][8] The broad O-H stretch of the carboxylic acid in salicylic acid will be replaced by the ester carbonyl (C=O) stretch at around 1680 cm⁻¹ in the product, while the phenolic O-H stretch will remain.[9]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the product, confirming the formation of octadecyl salicylate.[1]

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are essential for assessing the purity of the final product and for quantifying any remaining starting materials or byproducts.[7][10]

Trustworthiness: A Self-Validating System

The described protocol incorporates several checkpoints to ensure reliability and reproducibility:

-

Monitoring Water Collection: The volume of water collected in the Dean-Stark trap provides a real-time indication of the reaction's progress and completion.

-

Neutralization Wash: The effervescence observed during the sodium bicarbonate wash confirms the presence of acidic species (catalyst and unreacted salicylic acid) and their subsequent neutralization. The cessation of gas evolution indicates complete neutralization.

-

Spectroscopic Confirmation: The comparison of the NMR and IR spectra of the starting materials and the final product provides definitive proof of the chemical transformation. The expected shifts in key signals serve as a validation of the synthesis.

Conclusion and Future Perspectives

The Fischer-Speier esterification remains a robust and efficient method for the synthesis of octadecyl salicylate. By carefully controlling the reaction conditions, particularly the removal of water, high yields of a pure product can be achieved. Further research in this area could focus on the development of more environmentally friendly and reusable solid acid catalysts to replace traditional mineral acids, thereby reducing waste and improving the overall sustainability of the process.[11][12] The principles and techniques outlined in this guide provide a solid foundation for the successful synthesis and characterization of octadecyl salicylate for applications in the pharmaceutical and cosmetic industries.

References

-

Esterification of Salicylic Acid. (n.d.). Scribd. Retrieved from [Link]

-

Esterification of Salicylic Acid with Dimethyl Carbonate over Mesoporous Aluminosilicate. (2009). Industrial & Engineering Chemistry Research, 48(7), 3363-3368. ACS Publications. Retrieved from [Link]

-

The Fischer Esterification. (n.d.). Retrieved from [Link]

-

Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation. (2022). Molecules, 27(15), 4810. MDPI. Retrieved from [Link]

-

Octadecyl 2-hydroxybenzoate. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

- Esterification of salicylic acid. (1946). Google Patents.

-

Esterification of salicylic acid with methanol, effect of catalyst... (n.d.). ResearchGate. Retrieved from [Link]

-

Methyl Salicylate Preparation Using Esterification. (2024). Retrieved from [Link]

-

Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

-

Ester Derivatives of Salicylic Acid. (n.d.). Retrieved from [Link]

-

Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. (2025). World Journal of Analytical Chemistry, 10(1), 6-15. Science and Education Publishing. Retrieved from [Link]

-

Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. (2025). World Journal of Analytical Chemistry, 10(1), 6-15. Science and Education Publishing. Retrieved from [Link]

-

Process for producing salicylic esters. (2006). European Patent Office. Retrieved from [Link]

-

Esterification of salicylic acid with alcohols. (n.d.). ResearchGate. Retrieved from [Link]

-

Representative 1 H NMR of octadecyl 10-undecenoate monomer. (n.d.). ResearchGate. Retrieved from [Link]

- Method for producing salicylic acid ester. (n.d.). Google Patents.

- Synthesis method of salicylate. (n.d.). Google Patents.

- Process for producing salicylic esters. (2006). Google Patents.

- Method for the alkylation of salicylic acid. (n.d.). Google Patents.

-

FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. (2004). Acta Pharmaceutica, 54(3), 163-176. Retrieved from [Link]

-

Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. (2012). Journal of Mass Spectrometry, 47(4), 477-485. PubMed. Retrieved from [Link]

- Method for the alkylation of salicylic acid. (2006). Google Patents.

-

Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques. (1987). Annals of Clinical Biochemistry, 24(Pt 5), 512-518. PubMed. Retrieved from [Link]

-

Scheme of chemically bonded stationary phases: (a) octadecyl (RP Si-C... (n.d.). ResearchGate. Retrieved from [Link]

-

Isolation of salicylsalicylic acid, acetylsalicylsalicylic acid, and acetylsalicylic anhydride from aspirin tablets by extraction and high-pressure liquid chromatography. (1981). Journal of Pharmaceutical Sciences, 70(8), 962-963. PubMed. Retrieved from [Link]

-

Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling. (2017). Molecules, 22(11), 1953. MDPI. Retrieved from [Link]

-

THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS. (2025). ResearchGate. Retrieved from [Link]

-

FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5 - (2004). Acta Pharmaceutica, 54(3), 177-191. Retrieved from [Link]

-

Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(2), 738-741. PMC. National Institutes of Health. Retrieved from [Link]

-

Purification and characterization of a three-component salicylate 1-hydroxylase from Sphingomonas sp. strain CHY-1. (2007). Journal of Bacteriology, 189(24), 8937-8945. PubMed. Retrieved from [Link]

-

1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Infrared spectra of (a) octadecylitaconate (b) octadecyl itaconate-vinyl acetate copolymer (50% : 50%). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II). (2021). Frontiers in Chemistry, 9, 709695. PMC. National Institutes of Health. Retrieved from [Link]

-

octyl salicylate 2-hydroxybenzoic acid octyl ester. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

- 1. Octadecyl 2-hydroxybenzoate | C25H42O3 | CID 84735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ivypanda.com [ivypanda.com]

- 7. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [sciepub.com]

- 8. sciepub.com [sciepub.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation [mdpi.com]

- 12. researchgate.net [researchgate.net]

Octadecyl Salicylate: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Octadecyl salicylate, the ester of salicylic acid and octadecyl alcohol, is a lipophilic compound with potential applications in topical drug delivery and formulation science. While the broader class of salicylates has well-documented anti-inflammatory and analgesic properties, the specific mechanism of action of octadecyl salicylate is less clearly defined and is thought to be multifaceted. This guide synthesizes current understanding, drawing parallels from related salicylate esters and salicylic acid itself, to propose a comprehensive mechanistic framework. We will explore its role as a pro-drug, its interactions with key inflammatory pathways, and its function as a skin penetration enhancer. This document will further provide detailed experimental protocols to enable researchers to rigorously investigate and validate these proposed mechanisms.

Introduction: The Chemical and Pharmacological Landscape of Octadecyl Salicylate

Octadecyl salicylate (also known as stearyl salicylate) is a long-chain alkyl ester of salicylic acid.[1] Its chemical structure, characterized by a lipophilic 18-carbon chain attached to the carboxyl group of salicylic acid, confers distinct physicochemical properties compared to its parent molecule. This high lipophilicity suggests enhanced permeation through the lipid-rich stratum corneum, a critical barrier in topical drug delivery.

While direct pharmacological studies on octadecyl salicylate are limited, the extensive body of research on other salicylates, such as methyl salicylate and trolamine salicylate, provides a strong foundation for understanding its likely biological activities.[2][3] Salicylates, as a class, are known for their analgesic, anti-inflammatory, and antipyretic effects.[4][5][6] A key aspect of salicylate ester pharmacology is their potential to act as pro-drugs, undergoing hydrolysis in dermal and subcutaneous tissues to release the active moiety, salicylic acid.[7]

Table 1: Physicochemical Properties of Octadecyl Salicylate

| Property | Value | Source |

| Molecular Formula | C25H42O3 | [1] |

| Molecular Weight | 390.6 g/mol | [1] |

| XLogP3 | 12.2 | [1] |

| IUPAC Name | octadecyl 2-hydroxybenzoate | [1] |

Proposed Mechanisms of Action

The mechanism of action of octadecyl salicylate is likely a composite of several interconnected processes. It is hypothesized to function primarily through its hydrolysis to salicylic acid, which then exerts its well-characterized anti-inflammatory effects. Additionally, the intact ester may possess intrinsic activities, including skin penetration enhancement.

Pro-drug Hypothesis: Hydrolysis to Salicylic Acid

The central hypothesis for the pharmacological activity of topically applied octadecyl salicylate is its enzymatic or chemical hydrolysis within the skin to yield salicylic acid.[7] This conversion is a critical step, as salicylic acid is the primary effector molecule responsible for the anti-inflammatory response.

The anti-inflammatory actions of salicylic acid are complex and not fully elucidated. While it is a weaker inhibitor of cyclooxygenase (COX) enzymes compared to acetylsalicylic acid (aspirin), it can still modulate prostaglandin synthesis.[2][8] More significantly, salicylic acid is known to influence key inflammatory signaling pathways independent of direct COX inhibition.[8]

Key downstream effects of salicylic acid include:

-

Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Salicylic acid has been shown to inhibit the activation of NF-κB, thereby quenching the inflammatory cascade.[8][9] This is considered a primary anti-inflammatory mechanism for salicylates.[8]

-

Modulation of Prostaglandin Synthesis: While not a potent direct inhibitor of COX activity, salicylic acid can suppress the expression of COX-2 genes, leading to a reduction in prostaglandin production at inflammatory sites.[8] Prostaglandins are key mediators of pain and inflammation.[3]

-

Antioxidant Activity: Salicylic acid possesses antioxidant properties and can act as an inhibitor of oxidative stress.[8] It is capable of binding iron, which plays a significant role in lipid peroxidation.[8]

Figure 1: Proposed mechanism of action for octadecyl salicylate via hydrolysis to salicylic acid and subsequent anti-inflammatory effects.

Skin Penetration Enhancement

Beyond its role as a pro-drug, octadecyl salicylate may also function as a skin penetration enhancer. Its lipophilic nature allows it to interact with and disrupt the highly organized lipid matrix of the stratum corneum.[10] This disruption can increase the permeability of the skin to octadecyl salicylate itself and potentially to other co-formulated active ingredients.

Studies on octyl salicylate, a structurally similar compound, have shown that it can disrupt the intercellular lipid domain of the stratum corneum.[10] This mechanism of action is distinct from that of other penetration enhancers like Azone.[10] The long octadecyl chain of octadecyl salicylate would be expected to have a pronounced effect on the lipid bilayers of the stratum corneum.

Experimental Protocols for Mechanistic Validation

To rigorously investigate the proposed mechanisms of action of octadecyl salicylate, a series of well-defined in vitro and ex vivo experiments are necessary.

In Vitro Skin Permeation and Hydrolysis Studies

Objective: To quantify the percutaneous absorption of octadecyl salicylate and its conversion to salicylic acid.

Methodology:

-

Franz Diffusion Cell Setup:

-

Utilize Franz diffusion cells with human or porcine skin as the membrane. The skin should be dermatomed to a thickness of approximately 500 µm.

-

The receptor chamber should be filled with a physiologically relevant buffer (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions). The temperature should be maintained at 32°C.

-

-

Formulation Application:

-

Apply a finite dose of a formulation containing a known concentration of octadecyl salicylate to the surface of the stratum corneum.

-

-

Sample Collection:

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, and 48 hours), collect aliquots from the receptor fluid.

-

At the end of the experiment, carefully dismantle the setup. Separate the epidermis from the dermis.

-

Extract any remaining octadecyl salicylate and salicylic acid from the stratum corneum (via tape stripping), epidermis, dermis, and the formulation application site.

-

-

Analytical Quantification:

-

Analyze the concentration of both octadecyl salicylate and salicylic acid in all collected samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry detection.

-

-

Data Analysis:

-

Calculate the cumulative amount of octadecyl salicylate and salicylic acid that has permeated the skin over time.

-

Determine the flux and permeability coefficient for octadecyl salicylate.

-

Quantify the amount of salicylic acid formed to assess the extent and location of hydrolysis.

-

Sources

- 1. Octadecyl 2-hydroxybenzoate | C25H42O3 | CID 84735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

- 3. What is the mechanism of Trolamine Salicylate? [synapse.patsnap.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. webofjournals.com [webofjournals.com]

- 6. asp-inc.com [asp-inc.com]

- 7. Topical salicylates (Chapter 103) - The Essence of Analgesia and Analgesics [cambridge.org]

- 8. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]

- 9. Anti-inflammatory salicylate beneficially modulates pre-existing atherosclerosis through quenching of NF-κB activity and lowering of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Octadecyl Salicylate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of octadecyl salicylate, a highly lipophilic ester of salicylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data points to explore the fundamental physicochemical principles governing its solubility. We delve into the molecular characteristics of octadecyl salicylate, predict its behavior in various classes of organic solvents, and provide detailed, field-proven methodologies for the experimental determination of its solubility. This guide emphasizes the causality behind experimental design and data interpretation, offering a robust framework for formulation development, preclinical studies, and chemical process optimization involving this and similar lipophilic compounds.

Introduction: Understanding Octadecyl Salicylate

Octadecyl salicylate (also known as stearyl salicylate) is an organic compound characterized by the esterification of salicylic acid's carboxylic acid group with an 18-carbon alcohol (octadecanol).[1] This structure results in a molecule with a distinct dual nature: a polar, aromatic salicylate "head" and a long, non-polar, aliphatic "tail."

-

Salicylate Head: Contains a phenolic hydroxyl group and an ester linkage. This region is capable of forming weak hydrogen bonds and engaging in polar interactions.[1]

-

Octadecyl Tail: A C18 alkyl chain that is highly non-polar (lipophilic) and dominates the molecule's overall physicochemical properties. This chain interacts primarily through van der Waals forces.

This pronounced lipophilicity, evidenced by a high calculated octanol-water partition coefficient (LogP), dictates its primary applications in topical formulations, cosmetics, and as a non-polar active pharmaceutical ingredient (API) or excipient.[1][2] Its solubility behavior is a critical parameter for any application, influencing everything from formulation stability and bioavailability to reaction kinetics and purification efficiency.

Physicochemical Profile

A molecule's solubility is fundamentally governed by its physical and chemical properties. The key parameters for octadecyl salicylate are summarized below.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₂₅H₄₂O₃ | [1] | Indicates a large, carbon-rich molecule. |

| Molecular Weight | 390.6 g/mol | [1] | A higher molecular weight can often correlate with lower solubility. |

| XLogP3 (cLogP) | 12.2 | [1] | An extremely high value indicating profound lipophilicity and predicting very poor aqueous solubility but high solubility in non-polar organic solvents.[2] |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | [1] | Limited capacity to donate hydrogen bonds, reducing affinity for protic solvents. |

| Hydrogen Bond Acceptors | 3 (from the hydroxyl and ester oxygens) | [1] | Moderate capacity to accept hydrogen bonds. |

The Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For octadecyl salicylate, the massive C18 tail makes van der Waals forces the dominant interaction, predisposing it to high solubility in non-polar, non-protic organic solvents.

Molecular Interactions in Solution

The diagram below illustrates the key interactions at play when octadecyl salicylate is introduced to different solvent types.

Caption: Intermolecular forces between octadecyl salicylate and solvents.

Predicted Solubility Profile

Based on these principles, a qualitative solubility profile can be predicted. While specific quantitative data for octadecyl salicylate is not widely published, this framework provides a reliable estimation for experimental design.

| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Cyclohexane, Diethyl Ether | Van der Waals Forces | High | The non-polar solvent readily interacts with the long C18 alkyl chain, overcoming the crystal lattice energy of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Dipole-Dipole, Van der Waals | Moderate to High | These solvents have moderate polarity and can interact with both the ester head and the alkyl tail, making them effective solvents. Salicylic acid itself shows high solubility in acetone and ethyl acetate.[4][5] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Low to Moderate | The solvent's strong hydrogen-bonding network is disrupted by the large, non-polar tail of the solute, making solvation energetically unfavorable. The parent salicylic acid is soluble in alcohols, but the C18 tail drastically reduces this affinity. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Hydrogen Bonding, Strong Dipole-Dipole | Insoluble | The extreme polarity mismatch and the hydrophobic effect of the C18 chain prevent dissolution. |

Experimental Protocol: Determining Thermodynamic Solubility

For drug development and manufacturing, a precise, quantitative understanding of solubility is essential. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6][7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most reliable and reproducible data.[8]

The Shake-Flask Method: A Self-Validating System

The trustworthiness of this protocol lies in its core principle: ensuring an excess of solid solute is present throughout the experiment. This guarantees that the measured concentration is the true saturation point at a given temperature.

| Step | Action | Causality & Expert Insight |

| 1. Preparation | Add an excess amount of octadecyl salicylate to a known volume of the selected organic solvent in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). | Why "excess"? This is the critical control. The visible presence of undissolved solid at the end of the experiment validates that the solution is saturated. A common starting point is 2-3 times the estimated solubility. |

| 2. Equilibration | Place the sealed container in a temperature-controlled shaker or agitator (e.g., orbital shaker in an incubator) set to the target temperature (e.g., 25 °C). Agitate for a predetermined period (typically 24-72 hours). | Why agitate and control temperature? Agitation maximizes the surface area for dissolution, speeding the approach to equilibrium. Solubility is temperature-dependent, so precise control (±0.5 °C) is non-negotiable for data accuracy.[4][8] |

| 3. Phase Separation | After equilibration, allow the suspension to stand undisturbed at the target temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). | Why filter? This step is crucial to prevent undissolved microparticles from entering the analytical sample, which would artificially inflate the measured concentration. The filter material must be chemically inert to the solvent to avoid extractables. |

| 4. Quantification | Accurately dilute the filtered aliquot with a suitable mobile phase or solvent. Analyze the concentration of octadecyl salicylate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. | Why HPLC? HPLC is the preferred method due to its high specificity and sensitivity. It can separate the analyte from any potential impurities or degradation products, ensuring you are only measuring the concentration of octadecyl salicylate.[9][10] |

| 5. Data Reporting | Express the solubility in standard units, such as mg/mL, g/100 mL, or molarity (mol/L). | Consistent units are essential for comparing data across different solvents and experiments. |

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol described above.

Caption: Standard operating procedure for solubility measurement.

Computational Approaches for Rapid Screening

In early-stage development, experimental determination of solubility for every potential solvent can be resource-intensive.[9] Computational models offer a rapid, cost-effective way to screen solvents and prioritize experiments.

-

Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to build statistical correlations that predict properties like solubility.[11]

-

Thermodynamic Models (e.g., COSMO-RS): These methods use principles of quantum chemistry and thermodynamics to predict solubility from first principles, often with higher accuracy than QSPR models.[11]

-

Machine Learning: Modern approaches use large datasets to train algorithms for highly accurate solubility prediction across a wide range of solutes and solvents.[11][12][13]

These tools can provide valuable estimates, but it is critical to remember that they are predictive. Experimental validation via a method like the shake-flask protocol is required for final formulation decisions and regulatory submissions.

Conclusion

The solubility of octadecyl salicylate is dominated by its long, non-polar alkyl chain, rendering it highly soluble in non-polar organic solvents and practically insoluble in polar, aqueous media. This guide provides the theoretical foundation to predict this behavior and a robust, validated experimental framework for its quantitative determination. For researchers and formulators, understanding the "why" behind solubility—the interplay of molecular structure and intermolecular forces—is paramount. By combining theoretical prediction with rigorous experimental validation using the protocols outlined herein, scientists can effectively harness the properties of octadecyl salicylate to develop stable, efficacious, and well-characterized products.

References

-

solubility experimental methods.pptx. (n.d.). SlideShare. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

National Center for Biotechnology Information. (n.d.). Octadecyl 2-hydroxybenzoate. PubChem. [Link]

-

Solubility of Things. (n.d.). Octyl salicylate. [Link]

-

Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

-

Oreate AI Blog. (2026, January 8). Exploring the Solubility of Salicylic Acid: Insights and Implications. [Link]

-

Sciencemadness Wiki. (2023, June 25). Salicylic acid. [Link]

-

ResearchGate. (2026, January 26). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

University of Limerick. (2020, October 8). Solubility of Salicylic Acid, Salicylamide, and Fenofibrate in Organic Solvents at Low Temperatures. [Link]

-

AIChE. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

-

PMC. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?[Link]

-

SpringerLink. (2025, January 4). Grouping of chemicals for safety assessment: the importance of toxicokinetic properties of salicylate esters. [Link]

-

PubMed. (2022, May 15). Topical delivery of salicylates. [Link]

- Google Patents. (n.d.).

Sources

- 1. Octadecyl 2-hydroxybenzoate | C25H42O3 | CID 84735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Exploring the Solubility of Salicylic Acid: Insights and Implications - Oreate AI Blog [oreateai.com]

- 5. pure.ul.ie [pure.ul.ie]

- 6. researchgate.net [researchgate.net]

- 7. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. lifechemicals.com [lifechemicals.com]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

A Technical Guide to the Spectroscopic Characterization of Octadecyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Blueprint of Octadecyl Salicylate

Octadecyl salicylate, the ester of salicylic acid and octadecanol, is a molecule of significant interest in the pharmaceutical and cosmetic industries. Its long alkyl chain imparts lipophilic properties, rendering it a valuable component in topical formulations for its anti-inflammatory and analgesic effects, as well as for its potential as a sunscreen agent. A thorough understanding of its molecular structure is paramount for quality control, formulation development, and regulatory compliance. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of octadecyl salicylate. The methodologies and interpretations presented herein are grounded in established scientific principles and best practices to ensure data integrity and reliability.

Molecular Structure and Analytical Workflow

The structural formula of octadecyl salicylate is presented below, highlighting the key functional groups that are amenable to spectroscopic analysis.

The comprehensive spectroscopic analysis of octadecyl salicylate follows a logical workflow designed to provide orthogonal information, leading to an unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. For octadecyl salicylate, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol: NMR Analysis

The following protocol outlines the steps for acquiring high-quality NMR spectra of octadecyl salicylate, adhering to Good Laboratory Practices (GLP) for data integrity.[1]

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of purified octadecyl salicylate.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. CDCl₃ is a suitable choice due to its ability to dissolve nonpolar compounds and its well-characterized residual solvent peak.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup and Calibration:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Ensure the spectrometer is properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

-

Calibrate the pulse widths (90° pulse) for both ¹H and ¹³C nuclei to ensure accurate signal intensities.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Employ a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of octadecyl salicylate in CDCl₃ is expected to exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~10.8 | s | 1H | Ar-OH | The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the ester carbonyl group and its acidic nature. |

| ~7.8 | dd | 1H | Ar-H (ortho to -COOR) | This proton is ortho to the electron-withdrawing ester group, causing a downfield shift. It will appear as a doublet of doublets due to coupling with the two neighboring aromatic protons. |

| ~7.4 | t | 1H | Ar-H (para to -OH) | This proton is deshielded by the aromatic ring currents and will appear as a triplet due to coupling with its two ortho neighbors. |

| ~6.9 | d | 1H | Ar-H (ortho to -OH) | This proton is shielded by the electron-donating hydroxyl group and will appear as a doublet. |

| ~6.8 | t | 1H | Ar-H (meta to -COOR) | This proton is in a relatively shielded position and will appear as a triplet. |

| ~4.3 | t | 2H | -O-CH₂ -(CH₂)₁₆-CH₃ | The methylene group directly attached to the electron-withdrawing ester oxygen is deshielded. It will appear as a triplet due to coupling with the adjacent methylene group. |

| ~1.7 | quintet | 2H | -O-CH₂-CH₂ -(CH₂)₁₅-CH₃ | The methylene group beta to the ester oxygen. |

| ~1.2-1.4 | m | 30H | -O-(CH₂)₂-(CH₂ )₁₅-CH₃ | The bulk of the methylene protons in the long alkyl chain will overlap to form a broad multiplet in this region, characteristic of long-chain alkanes. |

| ~0.9 | t | 3H | -(CH₂)₁₇-CH₃ | The terminal methyl group of the octadecyl chain is in a typical aliphatic environment and will appear as a triplet due to coupling with the adjacent methylene group. |

Predicted ¹³C NMR Spectroscopic Data

The predicted proton-decoupled ¹³C NMR spectrum of octadecyl salicylate in CDCl₃ is expected to show the following key signals:

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~170 | C =O | The ester carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for this functional group. |

| ~161 | C -OH | The aromatic carbon attached to the hydroxyl group is deshielded by the oxygen atom. |

| ~136 | Ar-C (para to -OH) | Aromatic carbon in a deshielded environment. |

| ~130 | Ar-C (ortho to -COOR) | Aromatic carbon deshielded by the ester group. |

| ~119 | Ar-C (ortho to -OH) | Aromatic carbon shielded by the electron-donating hydroxyl group. |

| ~118 | Ar-C (meta to -COOR) | Aromatic carbon in a relatively shielded position. |

| ~112 | Ar-C (ipso to -COOR) | The aromatic carbon directly attached to the ester group. |

| ~65 | -O-C H₂- | The carbon of the methylene group directly bonded to the ester oxygen is deshielded. |

| ~32 | -O-CH₂-C H₂- | The methylene carbon beta to the ester oxygen. |

| ~29-30 | -(C H₂)₁₅- | The carbons of the long methylene chain will overlap in this region. |

| ~23 | -C H₂-CH₃ | The methylene carbon adjacent to the terminal methyl group. |

| ~14 | -C H₃ | The terminal methyl carbon of the octadecyl chain. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: FTIR Analysis

A standard and efficient method for acquiring the IR spectrum of octadecyl salicylate is using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe the crystal surface with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

Acquire a background spectrum with the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O) and the instrument optics.

-

-

Sample Analysis:

-

Place a small amount of the octadecyl salicylate sample directly onto the ATR crystal. If the sample is a solid, ensure good contact by applying gentle pressure with the built-in press.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Predicted IR Spectroscopic Data

The IR spectrum of octadecyl salicylate is predicted to display the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3200-3000 | Broad, Medium | O-H | Stretching |

| ~3100-3000 | Medium | Aromatic C-H | Stretching |

| ~2920 and ~2850 | Strong | Aliphatic C-H | Stretching |

| ~1680 | Strong | C=O | Stretching |

| ~1610, ~1580, ~1480 | Medium-Strong | C=C | Stretching |

| ~1465 | Medium | CH₂ | Bending (Scissoring) |

| ~1290 | Strong | C-O (ester) | Stretching |

| ~1150 | Strong | C-O (ester) | Stretching |

| ~750 | Strong | Aromatic C-H | Bending (Out-of-plane) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of the relatively volatile octadecyl salicylate.

-

Sample Preparation:

-

Prepare a dilute solution of octadecyl salicylate (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

-

GC-MS System Configuration:

-

Use a GC equipped with a capillary column suitable for high-boiling point compounds (e.g., a low-polarity phenyl-methylpolysiloxane column).

-

Couple the GC to a mass spectrometer, typically a quadrupole or ion trap analyzer, with an electron ionization (EI) source.

-

-

GC Method:

-

Set the injector temperature to a value that ensures complete vaporization without thermal degradation (e.g., 280 °C).

-

Use a temperature programming method for the oven to ensure good separation and peak shape. For example, start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min and hold for 10 minutes.

-

Use helium as the carrier gas at a constant flow rate.

-

-

MS Method:

-

Set the ion source temperature to around 230 °C.

-

Use a standard electron ionization energy of 70 eV.

-

Acquire mass spectra over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to octadecyl salicylate in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of octadecyl salicylate (Molecular Weight: 390.6 g/mol ) is predicted to show the following key ions:

| m/z | Ion | Proposed Fragment Structure |

| 390 | [M]⁺ | Molecular Ion |

| 252 | [M - C₁₀H₂₀]⁺ | McLafferty rearrangement product from the octadecyl chain |

| 138 | [C₇H₆O₃]⁺ | Salicylic acid fragment |

| 121 | [C₇H₅O₂]⁺ | Loss of -OH from the salicylic acid fragment |

| 120 | [C₇H₄O₂]⁺ | Fragment from cleavage of the ester bond with hydrogen transfer |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 43, 57, 71, 85... | [CnH2n+1]⁺ | A series of alkyl fragments from the cleavage of the octadecyl chain |

The fragmentation pattern will be dominated by cleavage of the long alkyl chain and the ester linkage. The presence of the salicylate moiety will give rise to characteristic ions at m/z 138, 121, and 93.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of octadecyl salicylate, employing NMR, IR, and MS, provides a robust and self-validating system for its structural elucidation and quality control. Each technique offers a unique and complementary piece of the molecular puzzle. ¹H and ¹³C NMR spectroscopy map out the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides valuable fragmentation information. By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can be highly confident in the identity, purity, and structural integrity of octadecyl salicylate, ensuring its safe and effective application in various formulations.

References

-

Scribd. (n.d.). Salicylate Detection via Spectrophotometry. Retrieved from [Link]

-

UKEssays. (2018, June 12). Spectroscopy of Salicylates. Retrieved from [Link]

-

Science and Education Publishing. (2025, July 20). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]

-

PubMed. (2023, November 21). Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma. Retrieved from [Link]

-

PubChem. (n.d.). Octadecyl 2-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]

-

PubMed. (2012, April 15). Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Esters. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Agilent. (n.d.). Guide to Good Laboratory Practices. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed diagnostic mass spectral fragmentation of hydroxyl cinnamic.... Retrieved from [Link]

-

Spectroscopy Online. (n.d.). The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Salicylate metal-binding isosteres as fragments for metalloenzyme inhibition. Retrieved from [Link]

-

Certara. (2013, December 9). What is GLP (Good Laboratory Practice)?. Retrieved from [Link]

-

European Food Safety Authority. (n.d.). Good Laboratory Practice (GLP). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0160842). Retrieved from [Link]

-

NIST WebBook. (n.d.). CAS Reg. No. 13684-28-1. Retrieved from [Link]

-

ResearchGate. (n.d.). Good Laboratory Practice (GLP), Guidelines for the Acquisition and Processing of Electronic Raw Data in a GLP Environment. Retrieved from [Link]

-

AOCS. (2019, July 23). NMR. Retrieved from [Link]

-

PubMed. (2012, November 5). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative 1 H NMR of octadecyl 10-undecenoate monomer. Retrieved from [Link]

-

Acta Pharmaceutica. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0320408). Retrieved from [Link]

-

ResearchGate. (n.d.). Representative 13 C NMR of octadecyl 10undecenoate monomer. Retrieved from [Link]

-

EPA. (2025, October 15). Isodecyl salicylate. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

OECD. (1997, November 26). OECD Principles on Good Laboratory Practice (GLP). Retrieved from [Link]

-